molecular formula C8H9BrO3 B2399925 3-Bromo-2,6-dimethoxyphenol CAS No. 18111-34-7

3-Bromo-2,6-dimethoxyphenol

Cat. No. B2399925
CAS RN: 18111-34-7
M. Wt: 233.061
InChI Key: XXFKACCLBKXQDX-UHFFFAOYSA-N
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Description

“3-Bromo-2,6-dimethoxyphenol” is a synthetic compound . It has a molecular weight of 233.06 . It is used as a flavor and fragrance agent and has a smoky type odor and a medicinal type flavor .


Molecular Structure Analysis

The molecular structure of “this compound” has been studied using the Gaussian 09 software package based on DFT and ab initio level . The DFT/B3LYP approach is used to examine the molecular optimum limits and electronic characteristics of the compound . Investigations have been made into the molecular orbital, Fukui function analysis, natural bond orbital (NBO), and molecular electrostatic potential (MEP) characteristics .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 233.06 . It has a smoky type odor and a medicinal type flavor . It is a synthetic compound .

Scientific Research Applications

Enzymatic Modification and Antioxidant Synthesis

3-Bromo-2,6-dimethoxyphenol, closely related to 2,6-dimethoxyphenol, has potential in enzymatic modifications for the synthesis of compounds with higher antioxidant capacities. The enzymatic oxidation of 2,6-dimethoxyphenol can lead to the formation of dimers with significantly enhanced antioxidant properties, indicating potential applications in the development of bioactive compounds with improved functionalities (Adelakun et al., 2012).

Oxidase Activity in Microbial Proteins

Research has shown that 2,6-dimethoxyphenol can be used as a substrate to study the oxidase activity of various microbial blue multicopper proteins. These proteins, found in a range of microorganisms, can be studied using 2,6-dimethoxyphenol as a substrate, providing insights into their multiple functions in organisms (Solano et al., 2001).

Synthesis of Organic Compounds

This compound serves as a starting material for the synthesis of various organic compounds. For instance, it can be used in the synthesis of 2,2′,6,6′-tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, showcasing its utility in organic chemistry and material science applications (Chen Yu-yan, 2004).

Catalysis and Product Characterization

The catalytic oxidation of 2,6-dimethoxyphenol by enzymes like laccase has been extensively studied, leading to the production of compounds like 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol with distinct properties. This highlights the potential of this compound derivatives in enzymatic reactions and the synthesis of novel organic materials (Wan et al., 2008).

Atmospheric Chemistry and Environmental Studies

The reaction of compounds like syringol (2,6-dimethoxyphenol) with hydroxyl radicals has been studied in atmospheric chemistry. Understanding these reactions is crucial for assessing the environmental impact and behavior of emissions like wood smoke in the atmosphere (Lauraguais et al., 2012).

Safety and Hazards

The safety information for “3-Bromo-2,6-dimethoxyphenol” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

3-bromo-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFKACCLBKXQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of 2,6-dimethoxy-phenol (2 g, 12.98 mmol) in CCl4 (70 mL) at −10° C. was added bromine (2.07 g, 12.98 mmol) and stirred for 2 h. The reaction mixture was diluted with CCl4, washed with water and the combined CCl4 layers were washed with brine, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 3-Bromo-2,6-dimethoxy-phenol as a solid (2 g, 66%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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